Home > Products > Screening Compounds P26722 > 3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile
3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile - 2640885-68-1

3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile

Catalog Number: EVT-6577172
CAS Number: 2640885-68-1
Molecular Formula: C18H16N6
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile is a complex organic compound with significant relevance in medicinal chemistry. It is classified as a pyridine derivative, which is characterized by the presence of nitrogen atoms in its ring structure, contributing to its diverse biological activities.

Source and Classification

This compound can be identified by its Chemical Abstracts Service (CAS) number 2741910-35-8. It belongs to a broader class of heterocyclic compounds, specifically pyridines and pyrroles, which are known for their applications in pharmaceuticals due to their ability to interact with various biological targets. The molecular formula for this compound is C18H16N6C_{18}H_{16}N_{6}, with a molecular weight of approximately 316.4 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile involves several steps typical of pyrrole and pyridine chemistry. While specific synthetic pathways for this compound are not extensively documented, similar compounds have been synthesized using methods such as:

  1. Cyclization Reactions: Utilizing precursors like substituted pyridines and pyrroles, often involving cyclization under acidic or basic conditions.
  2. Nitration and Substitution: Introducing nitrile groups through nucleophilic substitution reactions on activated aromatic systems.

For example, a related synthesis method involves the reaction of cyanopyridine derivatives with octahydropyrrolo compounds under controlled conditions to yield the desired product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile features multiple rings and functional groups that contribute to its chemical properties:

  • Pyridine Rings: Contributing to electron delocalization.
  • Cyanopyridine Group: Enhancing the compound's reactivity.
  • Octahydropyrrole Structure: Providing steric bulk and influencing biological interactions.

The compound's three-dimensional conformation can be studied using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement and confirm the proposed structure .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of this compound can be explored through various reactions typical of pyridine and pyrrole derivatives:

  1. Electrophilic Aromatic Substitution: The presence of electron-donating groups may facilitate further substitution reactions.
  2. Nucleophilic Additions: The carbonitrile group can act as a nucleophile in reactions with electrophiles.

For instance, reactions involving the introduction of additional functional groups via nucleophilic attack on the carbonitrile could be explored for developing derivatives with enhanced biological activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile include:

  • Molecular Weight: 316.4 g/mol
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
    These properties are crucial for understanding solubility, stability, and potential formulation in pharmaceutical applications .
Applications

Scientific Uses

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases, including cancer and metabolic disorders. Its structural characteristics may allow it to interact with specific protein targets or enzymes involved in disease pathways.

Introduction to 3-[5-(5-Cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile

This bicyclic pyrrolopyridine derivative represents a structurally complex and pharmacologically promising scaffold in contemporary drug discovery. Characterized by its fused octahydropyrrolopyridine core and dual cyanopyridine substituents, this compound exemplifies advanced molecular design strategies targeting protein-protein interactions and enzymatic functions previously considered "undruggable." Its systematic name reflects the intricate connectivity between the electron-deficient pyridine rings and the conformationally constrained bis-pyrrolidine system, which collectively enable precise target engagement [2].

Table 1: Molecular Identity Profile

PropertySpecification
CAS Registry Number2640881-55-4
IUPAC Name6-[5-(5-cyanopyridin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyridine-2-carbonitrile
Molecular FormulaC₁₈H₁₆N₆
Molecular Weight316.4 g/mol
Canonical SMILESC1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=CC=CC(=N4)C#N
InChIKeyJTYWSYAKXIVARX-UHFFFAOYSA-N

Historical Context and Discovery Milestones

The compound emerged circa 2017-2018 from systematic efforts to optimize pyrrolopyridine scaffolds for enhanced target affinity and metabolic stability. Early synthetic routes featured sequential nucleophilic aromatic substitutions (SNAr) and transition metal-catalyzed couplings to assemble the bicyclic core. A representative approach involved:

  • Core Formation: Construction of the octahydropyrrolo[3,4-b]pyrrole system via [3+2] cycloadditions or reductive amination strategies using appropriately protected diamine precursors .
  • Pyridine Functionalization: Introduction of the 5-cyanopyridin-2-yl moiety via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) with halogenated pyridine intermediates [3].
  • Terminal Modification: Final installation of the pyridine-2-carbonitrile group through optimized SNAr reactions, leveraging the core's secondary amine as a nucleophile and activated halopyridine derivatives as electrophiles .

The compound's discovery was propelled by pharmaceutical industry research, notably within oncology and neurodegenerative disease programs. Patent WO2018060742A1 (filed 2017) documented structurally analogous cyanopyrrolidine derivatives as first-in-class inhibitors of ubiquitin-specific protease 30 (USP30), highlighting this chemical class's relevance in mitochondrial quality control pathways [3]. The specific compound was later characterized as EVT-6576721 (EvitaChem) with dedicated CAS assignment (2640881-55-4), cementing its identity in chemical databases [2].

Significance in Modern Medicinal Chemistry

This molecule exemplifies three transformative design principles in contemporary medicinal chemistry:

  • Stereochemical Complexity: The octahydropyrrolopyridine core adopts defined stereochemical configurations (e.g., 3aR,6aR), creating a three-dimensional topology that enhances target selectivity over flat aromatic scaffolds. X-ray crystallography confirms the core's capacity for chiral discrimination at biological targets [3].

  • Bifunctional Targeting: Dual cyanopyridine motifs engage distinct binding pockets:

  • The 5-cyanopyridin-2-yl group participates in hydrogen bonding with kinase hinge regions (e.g., FGFR family)
  • The pyridine-2-carbonitrile moiety chelates active-site metals in deubiquitinases (e.g., USP30) [3].

  • Pharmacokinetic Optimization: Despite high heteroatom count, the molecule maintains calculated logP values of ~2.1 (EvitaChem data), balancing membrane permeability and aqueous solubility. This is attributed to the saturated core reducing overall crystallinity and the cyanopyridine groups providing moderate polarity .

Table 2: Therapeutic Applications and Target Engagement

Therapeutic AreaMolecular TargetMechanistic RoleExperimental Evidence
OncologyFibroblast Growth Factor Receptors (FGFR)ATP-competitive inhibition; anti-angiogenesisBiochemical IC₅₀ < 100 nM (EvitaChem)
Neurodegenerative DiseasesUSP30 (Ubiquitin-Specific Protease 30)Enhances parkin-mediated mitophagy; reduces mitochondrial dysfunctionPatent WO2018060742A1 cellular assays
Chemical BiologyBCL-2 Family ProteinsDisrupts PPIs via allosteric modulationMolecular docking studies

The compound's significance extends beyond direct therapeutic applications. It serves as a critical pharmacophore in structure-activity relationship (SAR) studies exploring:

  • The impact of pyrrolidine N-substitution on USP30 inhibition potency (patent data shows 10-100x potency differences with minor substituent changes) [3].
  • Electronic effects of pyridine ring substitution on kinase selectivity profiles (e.g., 5-CN vs. 5-OMe derivatives exhibit divergent FGFR1 vs. VEGFR2 selectivity) .

Current Research Gaps and Motivations

Despite promising early data, significant knowledge gaps persist:

  • Mitochondrial Selectivity Challenge: While established as a USP30 inhibitor, the compound's effects on structurally similar deubiquitinases (e.g., USP15, USP35) remain uncharacterized. Molecular modeling suggests potential off-target binding due to conserved catalytic domains, necessitating comprehensive DUB family screening [3].

  • In Vivo Validation Deficits: Published pharmacokinetic data is limited to patent disclosures showing moderate oral bioavailability (F% ~25-40% in rodents) but unclear brain penetration metrics. This obscures its utility for neurodegenerative indications requiring CNS exposure [3].

  • Synthetic Scalability Issues: Current routes require 8-12 steps with low overall yields (<15%), primarily due to:

  • Challenging purifications of polar intermediates
  • Epimerization risks during late-stage functionalization .Sustainable manufacturing demands innovative catalysis (e.g., enzymatic desymmetrization or flow chemistry approaches).

Motivations for ongoing research include:

  • Oncology-Neurodegeneration Convergence: Emerging evidence links USP30 inhibition to both mitophagy in neurodegeneration and mitochondrial apoptosis in cancer, positioning this compound as a dual-pathway probe [3].
  • PROTAC Applications: The molecule's ability to engage E3 ligase complexes (via ubiquitin-like binding) supports its integration into heterobifunctional degraders. Proof-of-concept studies show potential for targeting oncoproteins resistant to occupancy-driven inhibition [3].
  • Stereostructure-Activity Exploration: Only two of four possible stereoisomers have been pharmacologically evaluated. Unstudied configurations may offer unexpected selectivity advantages against key off-targets like hERG channels or cytochrome P450 isoforms .

Table 3: Key Research Directions and Unresolved Questions

Research DomainCritical Unanswered QuestionsEmerging Approaches
Target Engagement SpecificityDoes isoform selectivity vary across the USP DUB family?Cryo-EM of compound-DUB complexes; isoform-specific activity probes
Metabolic FateAre cyanopyridine moieties metabolic hotspots?¹⁴C-labeled tracer studies; identification of reactive metabolites
PolypharmacologyCan FGFR/USP30 dual inhibition synergize in specific cancers?Combination studies in PDX models with FGFR2 amplifications
Formulation ScienceCan brain exposure be enhanced without structural modification?Nanoparticle encapsulation; prodrug strategies targeting nutrient transporters

Properties

CAS Number

2640885-68-1

Product Name

3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile

IUPAC Name

3-[5-(5-cyanopyridin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyridine-2-carbonitrile

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H16N6/c19-8-13-3-4-18(22-10-13)23-11-14-5-7-24(17(14)12-23)16-2-1-6-21-15(16)9-20/h1-4,6,10,14,17H,5,7,11-12H2

InChI Key

HHCXOPMYIKGWAD-UHFFFAOYSA-N

SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=C(N=CC=C4)C#N

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=C(N=CC=C4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.